Cas no 921061-08-7 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide)

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide is a specialized sulfonamide derivative featuring a tetrazole and thiophene moiety. This compound is of interest in medicinal and agrochemical research due to its potential as a bioactive scaffold. The presence of the 4-chlorophenyl group enhances lipophilicity, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding interactions. The thiophene-2-sulfonamide moiety may confer selective binding properties, making it a candidate for enzyme inhibition studies. Its structural complexity allows for further derivatization, enabling exploration of structure-activity relationships. The compound is typically utilized in synthetic chemistry and pharmacological investigations, particularly in the development of novel therapeutic agents.
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide structure
921061-08-7 structure
Product Name:N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide
CAS No:921061-08-7
MF:C12H10ClN5O2S2
MW:355.823097705841
CID:6089936
PubChem ID:41568626
Update Time:2025-06-30

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide
    • N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide
    • 2-Thiophenesulfonamide, N-[[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl]-
    • DTXSID701153744
    • F2071-0207
    • N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
    • 921061-08-7
    • N-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl]-2-thiophenesulfonamide
    • AKOS024625928
    • Inchi: 1S/C12H10ClN5O2S2/c13-9-3-5-10(6-4-9)18-11(15-16-17-18)8-14-22(19,20)12-2-1-7-21-12/h1-7,14H,8H2
    • InChI Key: WOTYQQKENCEDEM-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2N(C3=CC=C(Cl)C=C3)N=NN=2)(=O)=O)SC=CC=1

Computed Properties

  • Exact Mass: 354.9964446g/mol
  • Monoisotopic Mass: 354.9964446g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 126Ų

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide Pricemore >>

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Additional information on N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide

Professional Introduction to N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide (CAS No. 921061-08-7)

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 921061-08-7, represents a novel molecular entity with a complex structure that combines several pharmacophoric elements. The presence of a thiophene-2-sulfonamide moiety and a 1H-1,2,3,4-tetrazol-5-ylmethyl substituent suggests potential biological activity that merits in-depth investigation. This introduction aims to provide a comprehensive overview of the compound's chemical properties, potential applications, and the latest research findings that underscore its significance in modern drug discovery.

The molecular framework of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide is characterized by its intricate connectivity and the presence of multiple heterocyclic rings. The thiophene ring is a well-known pharmacophore in medicinal chemistry, often found in drugs with anti-inflammatory, antimicrobial, and antiviral properties. The sulfonamide group further enhances the compound's potential bioactivity by serving as a hydrogen bond acceptor and participating in various molecular interactions. The tetrazole moiety adds another layer of complexity, providing a site for further functionalization and interaction with biological targets.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage heterocyclic compounds for their pharmacological effects. The combination of thiophene and tetrazole in N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide positions it as a promising candidate for further exploration in drug discovery. Studies have begun to uncover the potential of such compounds in modulating various biological pathways. For instance, the tetrazole ring has been shown to exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases and cancer.

The 4-chlorophenyl substituent in the compound's structure is another critical feature that may influence its biological activity. Chloroaromatic compounds are frequently explored in medicinal chemistry due to their ability to interact with biological targets through halogen bonding and other non-covalent interactions. The presence of this moiety could enhance the compound's binding affinity to specific proteins or enzymes, thereby modulating physiological processes. Preliminary computational studies suggest that the 4-chlorophenyl group may play a crucial role in determining the compound's overall pharmacokinetic profile.

Current research efforts are focused on synthesizing derivatives of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide to optimize its pharmacological properties. By modifying various functional groups within the molecule, scientists aim to enhance its potency, selectivity, and metabolic stability. These studies often employ high-throughput screening techniques and structure-activity relationship (SAR) analysis to identify the most promising analogs. The goal is to develop novel drug candidates that can address unmet medical needs more effectively than existing therapies.

The role of computational chemistry in understanding the behavior of complex molecules like N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide cannot be overstated. Advanced modeling techniques allow researchers to predict how the compound will interact with biological targets at the atomic level. These predictions are invaluable for guiding experimental design and reducing the time required for drug development. Additionally, computational methods can help identify potential adverse effects or metabolic pathways that might be affected by the compound.

In vitro and in vivo studies are essential for validating the initial findings from computational models. These experiments provide critical data on the compound's efficacy, toxicity profile, and pharmacokinetic properties. Researchers often use cell-based assays to evaluate how N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide interacts with specific biological pathways. Animal models further refine our understanding of its overall safety and efficacy before it can be considered for clinical trials.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the pace at which new compounds like N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide are being developed. These technologies enable researchers to analyze vast datasets rapidly and identify patterns that might not be apparent through traditional methods. By leveraging AI-driven platforms for virtual screening and molecular design, scientists can generate novel molecular structures with tailored properties more efficiently than ever before.

The future prospects for N-{1-(4-chlorophenyl)-1H-1, 2, 3, 4-tetrazol -5 - ylmethyl } thiophene - 2 - sulfonamide are promising, given its unique structural features and potential biological activities。 As research continues to uncover new therapeutic applications, this compound may emerge as a key player in next-generation pharmaceuticals。 The collaborative efforts between synthetic chemists, biologists, and computer scientists will be crucial in realizing this potential。 By combining experimental insights with computational power, we can accelerate the development of innovative treatments that address complex diseases.

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